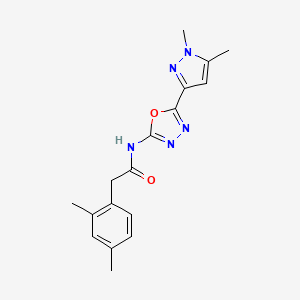
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings.
Compound Structure and Properties
The compound has a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is C21H19N5O2, with a molecular weight of approximately 375.41 g/mol . The presence of these heterocycles suggests diverse pharmacological properties.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. The mechanism involves the modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound remain limited, its structural features suggest potential effectiveness against various microorganisms. The combination of pyrazole and oxadiazole rings may enhance its ability to interact with microbial targets.
Anticancer Activity
Research into similar oxadiazole derivatives has revealed promising anticancer properties. For instance, compounds containing oxadiazole rings have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumorigenesis. Some derivatives have exhibited IC50 values in the nanomolar range against cancer cell lines such as PANC-1 and SK-MEL-2 . Given the structural similarities, this compound may warrant similar investigations.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity of related oxadiazole compounds against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.089 |
| 16b | PANC-1 | 0.075 |
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
These results indicate that modifications in the oxadiazole structure can significantly influence biological activity .
The exact mechanisms by which these compounds exert their effects are still under investigation. However, it is suggested that the introduction of electron-withdrawing groups (EWGs) in the structure enhances antitumor activity by improving binding affinity to target proteins involved in cell proliferation and survival .
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-13(11(2)7-10)9-15(23)18-17-20-19-16(24-17)14-8-12(3)22(4)21-14/h5-8H,9H2,1-4H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETOTEUYKCXDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














